

# A Comparative Efficacy Analysis of TES-1025 and Diflunisal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and therapeutic profiles of **TES-1025** and diflunisal, two compounds with distinct primary mechanisms of action but an overlapping inhibitory effect on  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD). This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of these molecules.

## **Executive Summary**

**TES-1025** is a highly potent and selective inhibitor of ACMSD, an enzyme that plays a critical role in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). Its primary therapeutic potential lies in addressing metabolic and renal diseases associated with NAD+ deficiency. Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), primarily functions by non-selectively inhibiting cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the prostaglandin synthesis pathway involved in pain and inflammation. Interestingly, diflunisal has also been identified as a weak inhibitor of ACMSD. This guide will delve into the distinct and overlapping biochemical activities of these two compounds, presenting available efficacy data and detailed experimental methodologies.

## **Data Presentation: A Comparative Overview**

The following tables summarize the key quantitative data for **TES-1025** and diflunisal, focusing on their inhibitory activities against their respective primary targets and their shared target,



ACMSD.

Table 1: In Vitro Inhibitory Activity

| Compound    | Target      | IC50        |
|-------------|-------------|-------------|
| TES-1025    | Human ACMSD | 13 nM[1][2] |
| Diflunisal  | ACMSD       | 13.5 μΜ[3]  |
| Ovine COX-1 | 2.89 μΜ     |             |
| Human COX-2 | 1.07 μΜ     | _           |

## **Signaling Pathways and Mechanisms of Action**

To visually represent the distinct and overlapping mechanisms of action of **TES-1025** and diflunisal, the following signaling pathway diagrams are provided.





Click to download full resolution via product page

Caption: Kynurenine Pathway and the inhibitory action of TES-1025 and diflunisal on ACMSD.





Click to download full resolution via product page

Caption: Arachidonic Acid Cascade and the inhibitory action of diflunisal on COX-1 and COX-2.

## **Efficacy Data**

## TES-1025: Preclinical Efficacy in Metabolic and Renal Disease Models

**TES-1025**, as a potent ACMSD inhibitor, has demonstrated promising preclinical efficacy in models of diseases characterized by depleted NAD+ levels. In vivo studies in murine models of liver and kidney diseases have shown that **TES-1025** can effectively engage its target and modulate NAD+ biosynthesis.[4] This suggests a therapeutic potential for **TES-1025** in conditions such as acute kidney injury (AKI) and other metabolic disorders where NAD+ homeostasis is compromised.[4]

## Diflunisal: Clinical Efficacy in Pain, Inflammation, and Amyloidosis



Diflunisal has a long-standing clinical history as an effective treatment for mild to moderate pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5] More recently, diflunisal has been repurposed for the treatment of hereditary transthyretin amyloidosis (ATTR). Clinical trial data has shown that diflunisal can slow the progression of neurologic impairment and preserve the quality of life in patients with this condition.[6][7] Long-term administration of diflunisal has been generally well-tolerated in this patient population, with sustained effects on neurological and cardiac functions.[6]

# Experimental Protocols ACMSD Inhibition Assay (for TES-1025 and Diflunisal)

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD).

#### Materials:

- Recombinant human ACMSD
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
- 3-hydroxyanthranilic acid
- Test compounds (TES-1025, diflunisal) dissolved in DMSO
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- Spectrophotometer capable of reading at 360 nm

#### Procedure:

 Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 μM 3hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.







- Inhibitor Incubation: Prepare serial dilutions of the test compounds (e.g., TES-1025, diflunisal) in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- Enzyme Reaction: To initiate the reaction, add an appropriate amount of recombinant human ACMSD to the pre-assay mixture containing the generated ACMS substrate and the test compounds.
- Data Acquisition: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.
- Data Analysis: Calculate the initial rate of the reaction from the linear portion of the
  absorbance curve. The percent inhibition for each compound concentration is determined
  relative to a control reaction without any inhibitor. IC50 values are then calculated by plotting
  the percent inhibition against the logarithm of the compound concentration and fitting the
  data to a dose-response curve.[1]





Click to download full resolution via product page

Caption: Workflow for the in vitro ACMSD inhibition assay.



## Cyclooxygenase (COX) Inhibition Assay (for Diflunisal)

This protocol outlines a common colorimetric method for determining the inhibitory activity of compounds against COX-1 and COX-2.

#### Materials:

- Ovine COX-1 and Human or Ovine COX-2 enzymes
- Arachidonic acid (substrate)
- Heme (cofactor)
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine TMPD)
- Test compound (diflunisal) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
- 96-well microplate
- Microplate reader

#### Procedure:

- Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and the colorimetric substrate in the assay buffer.
- Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
- Inhibitor Addition: Add various concentrations of diflunisal or a reference inhibitor to the wells.
   Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity.
- Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.







- Detection: The peroxidase activity of COX, which is coupled to the oxidation of the colorimetric substrate, is monitored by measuring the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.
- Data Analysis: The rate of reaction is determined for each well. The percent inhibition for
  each concentration of diflunisal is calculated relative to the vehicle control. IC50 values are
  determined by plotting percent inhibition versus the logarithm of the inhibitor concentration
  and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Caption: Workflow for the in vitro COX inhibition assay.



### Conclusion

**TES-1025** and diflunisal represent two distinct classes of therapeutic agents with an interesting, albeit mechanistically distant, overlap in their inhibitory profiles. **TES-1025** is a purpose-built, highly potent and selective ACMSD inhibitor with significant potential for the treatment of metabolic and renal diseases driven by NAD+ deficiency. Its preclinical data supports its role in modulating cellular metabolism and energetics.

Diflunisal, a well-established NSAID, exerts its primary therapeutic effects through the non-selective inhibition of COX enzymes. Its efficacy in managing pain and inflammation is well-documented. The discovery of its ability to also inhibit ACMSD, although at a much lower potency than **TES-1025**, and its efficacy in treating hereditary transthyretin amyloidosis, highlights the potential for drug repurposing and the complex polypharmacology of some small molecules.

For researchers in drug development, the comparison of **TES-1025** and diflunisal underscores the importance of target selectivity and potency in achieving desired therapeutic outcomes. While both compounds inhibit ACMSD, the profound difference in their IC50 values suggests that the clinical relevance of ACMSD inhibition by diflunisal at therapeutic doses for its primary indications is likely minimal. However, this dual activity could be a starting point for the design of novel compounds with tailored polypharmacological profiles. This guide provides the foundational data and methodologies to aid in the further investigation and development of compounds targeting these important biological pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis [pubmed.ncbi.nlm.nih.gov]



- 3. mdpi.com [mdpi.com]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diflunisal LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety and efficacy of long-term diflunisal administration in hereditary transthyretin (ATTR) amyloidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of TES-1025 and Diflunisal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#comparing-tes-1025-and-diflunisal-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com